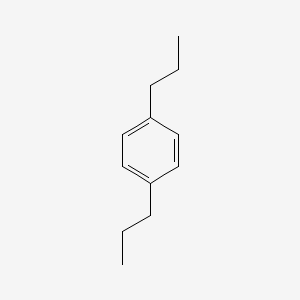

1,4-Dipropylbenzene

説明

1,4-Dipropylbenzene, also known as p-dipropylbenzene or 1,4-Di-n-propylbenzene, is a chemical compound with the molecular formula C12H18 . It has a molecular weight of 162.27 g/mol .

Synthesis Analysis

The synthesis of diisopropylbenzenes typically involves the alkylation of benzene or isopropylbenzene with propylene . This reaction is catalyzed by various Lewis acids, such as aluminium trichloride .

Molecular Structure Analysis

The IUPAC name for 1,4-Dipropylbenzene is 1,4-dipropylbenzene . The InChI representation is InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 . The Canonical SMILES representation is CCCC1=CC=C(C=C1)CCC .

Physical And Chemical Properties Analysis

1,4-Dipropylbenzene has a molecular weight of 162.27 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 162.140850574 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 .

科学的研究の応用

Application in Polymer Science

- Summary of the Application : 1,4-Dipropylbenzene is used in the synthesis of a new type of epoxy resin, 1,4-diaminophenyltetraglycidyl amine (DAPTGA). This epoxy resin is used in high-level industries such as aerospace and electronics .

- Methods of Application or Experimental Procedures : DAPTGA is synthesized through the ring-opening substitution and closed-loop reaction of p-phenylenediamine and epoxy chloropropane with benzyl triethyl ammonium chloride (TEBAC) as the catalyst .

- Results or Outcomes : When a small amount of DAPTGA was added to replace E-51, the tensile modulus of the composite resin was increased to 2.65–2.80 GPa. The tensile modulus of the composite resin was 202–214% higher than the pure E-51 epoxy resin .

Precursor to Dihydroxylbenzene Derivatives

- Summary of the Application : The 1,4-isomer of Diisopropylbenzene (which includes 1,4-Dipropylbenzene) is of interest as a precursor to the respective dihydroxylbenzene derivatives .

- Methods of Application or Experimental Procedures : This involves the Hock rearrangements .

- Results or Outcomes : The exact outcomes depend on the specific reactions and conditions, but the process allows for the synthesis of dihydroxylbenzene derivatives .

Radical Initiator for Polymerization

- Summary of the Application : All three isomers of Diisopropylbenzene, including 1,4-Dipropylbenzene, form hydroperoxides, which are of interest as radical initiators for polymerization .

- Methods of Application or Experimental Procedures : This involves the formation of hydroperoxides, which is implicit in the Hock rearrangement .

- Results or Outcomes : The exact outcomes depend on the specific reactions and conditions, but the process allows for the initiation of polymerization reactions .

Safety And Hazards

1,4-Dipropylbenzene is classified as a combustible liquid . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, wearing protective clothing, and ensuring adequate ventilation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

特性

IUPAC Name |

1,4-dipropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUANMGFAOCUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197441 | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dipropylbenzene | |

CAS RN |

4815-57-0 | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)